Cas no 110655-58-8 (Cinnamycin (9CI))

Cinnamycin (9CI) structure
Cinnamycin (9CI) structure
Productnaam:Cinnamycin (9CI)
CAS-nummer:110655-58-8
MF:C89H125N25O25S3
MW:2041.2923
CID:183546
PubChem ID:131801649

Cinnamycin (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cinnamycin (9CI)
    • CINNAMYCIN
    • antibioticnsc-71936
    • lanthiopeptin
    • nsc-71936
    • Lanthiopeptin, Ro 09-0198
    • L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-lysine,cyclic (1->18),(4->14),(5->11)-tris(thioether),cyclic (6->19)-imine
    • NSC 71936
    • 110655-58-8
    • UM32RAQ8SC
    • Ro-09-0198
    • CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-.ALPHA.-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19
    • CHEBI:141991
    • UNII-UM32RAQ8SC
    • Ro 09-0198
    • Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (5-11)-tris(sulfide), cyclic (10-19)-imine
    • amino-(2-amino-2-oxo-ethyl)-(3-amino-3-oxo-propyl)-tribenzyl-[(1R)-1,2-dihydroxy-2-oxo-ethyl]-(3-guanidinopropyl)-isopropyl-dimethyl-octadecaoxo-[?]carboxylic acid
    • SCHEMBL8736738
    • J-002457
    • 1405-39-6
    • Antibiotic NSC-71936
    • NSC71936
    • Ro09-198
    • NSC628319
    • L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin
    • DA-51917
    • CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-ALPHA-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19
    • Inchi: InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1
    • InChI-sleutel: QJDWKBINWOWJNZ-IDGBIKHQSA-N
    • LACHT: NC(NCCC[C@@H]1NC(=O)[C@@H](N)CS[C@H](C)C2C(N[C@H](C(=O)O)CCCCNC[C@H]3C(N[C@H](C(NCC(N4CCC[C@H]4C(N[C@H](C(N[C@@H]4C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N2)=O)CC(=O)N)=O)=O)[C@H](C(=O)O)O)=O)CSC[C@@H](C(N[C@@H](CSC4C)C(N3)=O)=O)NC(=O)[C@H](CCC(=O)N)NC1=O)=O)C(C)C)=O)CC1C=CC=CC=1)=O)=O)CC1C=CC=CC=1)=O)=O)=O)CC1C=CC=CC=1)=O)=O)=N

Berekende eigenschappen

  • Exacte massa: 2039.8440581g/mol
  • Monoisotopische massa: 2039.8440581g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 27
  • Aantal waterstofbondacceptatoren: 31
  • Zware atoomtelling: 142
  • Aantal draaibare bindingen: 20
  • Complexiteit: 4510
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 20
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 872Ų
  • XLogP3: -9.4

Experimentele eigenschappen

  • Oplosbaarheid: acetonitrile: water: 5 mg/mL

Cinnamycin (9CI) Beveiligingsinformatie

  • WGK Duitsland:3
  • Veiligheidsinstructies: 22-24/25
  • RTECS:GE1745000
  • Veiligheidstermijn:S22-24/25

Cinnamycin (9CI) Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11864-1mg
Cinnamycin
110655-58-8 98%
1mg
¥3197.00 2023-09-09
BioAustralis
BIA-C1432-5 mg
Cinnamycin
110655-58-8 >95% by HPLC
5mg
$896.00 2023-07-10
BioAustralis
BIA-C1432-1 mg
Cinnamycin
110655-58-8 >95% by HPLC
1mg
$256.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-391464-1mg
Cinnamycin,
110655-58-8
1mg
¥1880.00 2023-09-05
1PlusChem
1P008YW1-1mg
CINNAMYCIN
110655-58-8 ≥98%
1mg
$349.00 2023-12-26
SHENG KE LU SI SHENG WU JI SHU
sc-391464-1 mg
Cinnamycin,
110655-58-8
1mg
¥1,880.00 2023-07-10
BioAustralis
BIA-C1432-1mg
Cinnamycin
110655-58-8 >95% by HPLC
1mg
$280.00 2024-07-19
1PlusChem
1P008YW1-5mg
CINNAMYCIN
110655-58-8 ≥98%
5mg
$1158.00 2023-12-26
BioAustralis
BIA-C1432-5mg
Cinnamycin
110655-58-8 >95% by HPLC
5mg
$980.00 2024-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11864-5mg
Cinnamycin
110655-58-8 98%
5mg
¥10788.00 2023-09-09
Aanbevolen leveranciers
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd